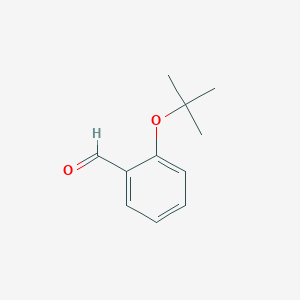

2-Tert-butoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGSWLQWNWNACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566039 | |

| Record name | 2-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35129-22-7 | |

| Record name | 2-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Tert-butoxybenzaldehyde CAS number and molecular formula

An Essential Ortho-Alkoxy Benzaldehyde for Advanced Synthesis and Drug Discovery

Core Identifiers:

This technical guide provides a comprehensive overview of 2-tert-butoxybenzaldehyde, a valuable aromatic aldehyde for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, purification, and its significant applications in organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Profile

This compound is an organic compound characterized by a benzaldehyde ring substituted at the ortho position with a bulky tert-butoxy group. This substitution pattern imparts unique steric and electronic properties that are highly valuable in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]benzaldehyde | PubChem[1] |

| Appearance | Not explicitly available in search results, but likely a liquid or low-melting solid. | |

| Boiling Point | Not explicitly available in search results. | |

| Solubility | Expected to be soluble in common organic solvents. |

Spectroscopic Data:

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the O-alkylation of a phenol, in this case, 2-hydroxybenzaldehyde (salicylaldehyde), with a suitable tert-butylating agent.

Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds by deprotonating the phenolic hydroxyl group of 2-hydroxybenzaldehyde with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks a tert-butyl electrophile, typically from tert-butyl bromide, in an Sₙ2-like reaction. However, due to the steric hindrance of the tertiary electrophile, elimination (E2) is a significant competing reaction. Therefore, careful selection of reaction conditions is crucial to favor substitution over elimination.

Detailed Experimental Protocol

Materials:

-

2-Hydroxybenzaldehyde

-

tert-Butyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add tert-butyl bromide (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Rationale behind Experimental Choices:

-

Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not so strong as to promote significant side reactions.

-

Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature and Reaction Time: The elevated temperature is necessary to overcome the activation energy of the reaction, especially given the steric hindrance of the tert-butyl group. The extended reaction time is often required to achieve a reasonable yield.

Purification by Vacuum Fractional Distillation

The crude this compound is often purified by vacuum fractional distillation. This technique is particularly useful for separating compounds with high boiling points or those that are sensitive to decomposition at atmospheric pressure.[2][3]

Step-by-Step Methodology for Vacuum Fractional Distillation:

-

Assemble a vacuum fractional distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Gradually reduce the pressure inside the apparatus using a vacuum pump.

-

Slowly heat the distillation flask using a heating mantle.

-

Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The forerun, containing more volatile impurities, should be discarded.

-

Monitor the temperature at the still head; a stable temperature indicates the distillation of a pure compound.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The ortho-alkoxy group can influence the conformation of the molecule and its binding to biological targets.

Scaffold for Bioactive Molecules

Derivatives of benzaldehyde are widely investigated for their potential as therapeutic agents. The introduction of an alkoxy group at the ortho-position can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. While specific studies on this compound are emerging, the broader class of ortho-alkoxybenzaldehydes has shown promise in various therapeutic areas. For instance, benzyloxybenzaldehyde derivatives have been explored as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[4]

Intermediate in Heterocycle Synthesis

Aromatic aldehydes are key starting materials for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in many approved drugs. This compound can be utilized in condensation reactions with various nucleophiles to construct heterocyclic rings. For example, it can react with amines to form Schiff bases, which can then undergo further cyclization reactions to generate nitrogen-containing heterocycles. The bulky tert-butoxy group can direct the regioselectivity of these cyclization reactions and influence the final structure of the heterocyclic product. The synthesis of various heterocyclic compounds, such as 1,3-oxazines, from benzaldehyde derivatives highlights the versatility of this class of compounds in constructing complex molecular architectures.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on the GHS information for the closely related 2-butoxybenzaldehyde, it may cause skin and eye irritation, as well as respiratory irritation.[5] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Table 2: GHS Hazard Information (for 2-butoxybenzaldehyde as a reference)

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its synthesis via the Williamson ether synthesis, while requiring careful optimization to manage the competing elimination reaction, provides a reliable route to this important intermediate. The bulky tert-butoxy group at the ortho position imparts unique steric and electronic properties that can be strategically exploited in the design and synthesis of novel bioactive molecules and complex heterocyclic systems. As research in medicinal chemistry continues to advance, the utility of this compound as a key synthetic precursor is expected to grow.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250088, 2-Butoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Retrieved from [Link]

-

Random Experiments Int. - Experiments and syntheses. (2015, August 19). How to do a vacuum distillation (Benzaldehyde) [Video]. YouTube. [Link]

- Google Patents. (n.d.). JP2586950B2 - Process for producing p- or m-tert-butoxybenzaldehyde.

-

ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Procedure). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ChemRxiv. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14955526, this compound. Retrieved from [Link]

-

MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

ResearchGate. (2025). Recovery of 2,3Butanediol by Vacuum Membrane Distillation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of tert-Butyl bromide (2-bromo-2-methylpropane). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of 2-Tert-butoxybenzaldehyde via Optimized Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tert-butoxybenzaldehyde is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Achieving high purity of this reagent is critical, as residual starting materials or synthetic byproducts can lead to undesirable side reactions and compromise the integrity of subsequent synthetic steps. This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using silica gel flash column chromatography. We delve into the causality behind procedural choices, from the rationale for solvent system selection via Thin-Layer Chromatography (TLC) to the nuances of column packing and fraction analysis. This guide is designed to be a self-validating system, equipping researchers with the expertise to reliably obtain this compound at a purity suitable for the most demanding applications.

Foundational Principles: The Chromatographic Separation

Column chromatography is a cornerstone purification technique that exploits the differential partitioning of mixture components between a stationary phase and a mobile phase.[1] For the purification of this compound, we utilize silica gel as the polar stationary phase. The separation is governed by the polarity of the analyte and its potential impurities.

-

Target Molecule (this compound): This compound possesses moderate polarity due to the ether linkage and the aldehyde functional group. The bulky tert-butyl group, however, imparts significant non-polar character, reducing its affinity for the polar silica gel compared to more polar impurities.

-

Common Impurities: A primary impurity is often the unreacted starting material, 2-hydroxybenzaldehyde (salicylaldehyde).[2] The free hydroxyl group in this impurity makes it significantly more polar than the target product. This polarity difference is the key to a successful separation; the more polar 2-hydroxybenzaldehyde will adsorb more strongly to the silica gel and elute much later than the desired product. Other potential impurities include non-polar byproducts which will elute earlier.

By carefully selecting a mobile phase (eluent) of appropriate polarity, we can modulate the speed at which each compound travels through the column, achieving effective separation.

Safety & Hazard Management

Prior to commencing any experimental work, it is imperative to understand and mitigate the associated risks.

-

This compound: This chemical is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[3][4]

-

Solvents: The solvents used as eluents (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and can be harmful if inhaled or absorbed through the skin. Work must be conducted in a well-ventilated fume hood.[5]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Splash-proof safety goggles.

-

A flame-resistant laboratory coat.

Refer to the Safety Data Sheet (SDS) for each specific chemical before use.

Pre-Chromatography Validation: Solvent System Optimization via TLC

The success of column chromatography is almost entirely dependent on the selection of an appropriate mobile phase. This selection is not arbitrary; it is determined empirically using Thin-Layer Chromatography (TLC).[6] The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35, ensuring good separation from impurities.[7]

Protocol for TLC Analysis

-

Prepare Samples: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Prepare a reference spot of a pure standard, if available.

-

Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standard on a silica gel TLC plate.

-

Develop the Plate: Place the plate in a sealed TLC chamber containing a prepared solvent system. A good starting point for benzaldehyde derivatives is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[8]

-

Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[9]

-

Analyze and Iterate: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve the target Rf.

Causality Note: A low Rf (<0.2) indicates the solvent is not polar enough to move the compound, leading to very long elution times on the column. A high Rf (>0.5) suggests the solvent is too polar, and the compound will elute too quickly, co-eluting with impurities.[7]

Data Presentation: TLC Solvent System Development

| Trial No. | Solvent System (v/v) | Observations | Product Rf | Impurity Rf (Polar) | Impurity Rf (Non-Polar) | Decision |

| 1 | 5% Ethyl Acetate / 95% Hexanes | Product barely moves off the baseline. | ~0.10 | ~0.00 | ~0.40 | Increase polarity. |

| 2 | 10% Ethyl Acetate / 90% Hexanes | Good separation observed. | ~0.30 | ~0.05 | ~0.65 | Optimal System. |

| 3 | 20% Ethyl Acetate / 80% Hexanes | Product moves too high, poor separation. | ~0.55 | ~0.20 | ~0.80 | Decrease polarity. |

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a crude sample mass of approximately 5 grams and utilizes the optimal 10% Ethyl Acetate / 90% Hexanes solvent system determined by TLC.

Materials & Reagents

-

Crude this compound

-

Silica gel (flash grade, 230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass chromatography column (e.g., 40 mm diameter)

-

Separatory funnel (for solvent reservoir)

-

Collection vessels (test tubes or flasks)

-

TLC plates, chamber, and UV lamp

-

Rotary evaporator

Workflow Visualization

Caption: Workflow for the Purification of this compound.

Step-by-Step Methodology

-

Column Preparation:

-

Secure the column vertically in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the mobile phase (10% EtOAc/Hexanes). For ~5g of crude product, use ~200g of silica.

-

Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles. A uniform, crack-free stationary phase is essential for good separation.[9]

-

Add a final layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Sample Loading:

-

Dissolve the crude this compound (~5g) in a minimal amount of a suitable solvent (dichloromethane is a good choice as it is slightly more polar than the eluent and easily evaporated).[8]

-

Optional (Dry Loading): For less soluble samples, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.

-

Using a pipette, carefully add the concentrated sample solution to the top of the column, allowing it to absorb into the sand/silica bed.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase (10% EtOAc/Hexanes) to the column. Do not disturb the top layer.

-

Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or flasks. Maintain a constant head of solvent above the silica bed to prevent the column from running dry.

-

For Flash Chromatography: Apply gentle positive pressure to the top of the column using a pump or inert gas to accelerate the solvent flow rate.

-

-

Fraction Monitoring and Pooling:

-

Every few fractions, perform a TLC analysis to determine which fractions contain the desired product. Spot the crude mixture, the current fraction, and the previous fraction on a TLC plate.

-

Non-polar impurities will elute first. Once the fractions show a spot corresponding to the Rf of the pure product, continue collecting.

-

After the product has fully eluted, you may see the more polar impurities (like 2-hydroxybenzaldehyde) begin to elute if you were to increase the solvent polarity.

-

Combine all fractions that show a single, clean spot for this compound on the TLC plate.

-

-

Product Isolation:

-

Transfer the pooled pure fractions to a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.

-

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. Consider a less polar system if compounds elute too close together. |

| Column was overloaded with crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. | |

| Cracked Silica Bed | Column ran dry or was packed improperly. | This is often unrecoverable. Ensure a constant solvent head is maintained. Repack the column if necessary. |

| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., from 10% to 15% EtOAc) to encourage elution. |

| Band Tailing | Sample is too acidic/basic; strong interaction with silica. | Add a very small amount (~0.1%) of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic ones).[7] |

| Sample was not concentrated enough upon loading. | Ensure the sample is loaded in the smallest possible volume to create a narrow starting band. |

Conclusion

This application note outlines a robust and reproducible method for the purification of this compound. By grounding the protocol in the fundamental principles of chromatography and incorporating systematic validation steps like TLC, researchers can confidently achieve high-purity material. The provided troubleshooting guide further empowers users to diagnose and resolve common issues, ensuring efficient and successful purifications critical for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Supuran, C. T., et al. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Harris, E. B. J., et al. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Tert-butoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

- Google Patents. (n.d.). JP2586950B2 - Process for producing p- or m-tert-butoxybenzaldehyde.

-

Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

-

Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Barnard College. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

Sources

- 1. aroonchande.com [aroonchande.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C11H14O2 | CID 14955526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Tert-butoxybenzaldehyde | C11H14O2 | CID 15712224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. Chromatography [chem.rochester.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: The Strategic Use of 2-Tert-butoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Introduction: The Versatility of a Sterically Hindered Benzaldehyde Derivative

2-Tert-butoxybenzaldehyde, a seemingly simple aromatic aldehyde, serves as a cornerstone in the synthesis of complex molecular architectures destined for pharmaceutical applications. Its defining feature, the bulky tert-butoxy group positioned ortho to the aldehyde, imparts unique steric and electronic properties that medicinal chemists can strategically exploit. This bulky substituent can direct reaction pathways, influence the conformation of intermediates and final products, and serve as a stable protecting group that can be removed under specific conditions. This application note will provide an in-depth technical guide on the utility of this compound, with a particular focus on its application in the synthesis of a key intermediate for the Rho-kinase (ROCK) inhibitor, SAR407899, via the Pictet-Spengler reaction.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe implementation in any synthetic workflow.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| CAS Number | 35129-22-7 | |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | Not readily available | N/A |

| Density | Not readily available | N/A |

Safety Profile: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Application: The Pictet-Spengler Reaction in the Synthesis of a SAR407899 Intermediate

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a related heterocyclic system.[2][3] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds.[4] The steric hindrance provided by the tert-butoxy group in this compound can play a crucial role in directing the stereochemical outcome of this reaction, a critical aspect in the synthesis of chiral drug molecules.

A key application of this compound is in the synthesis of a tetrahydroisoquinoline intermediate for SAR407899, a potent and selective ROCK inhibitor that has been investigated for the treatment of various cardiovascular diseases.[5]

Reaction Mechanism and Rationale

The Pictet-Spengler reaction commences with the formation of a Schiff base from the reaction between the β-phenylethylamine derivative and this compound. Protonation of the Schiff base generates a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-phenylethylamine then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution. The bulky tert-butoxy group can influence the facial selectivity of this attack, potentially leading to a diastereoselective cyclization. The resulting intermediate is then deprotonated to restore aromaticity, yielding the final tetrahydroisoquinoline product.

Caption: Pictet-Spengler reaction workflow for the synthesis of a tetrahydroisoquinoline intermediate.

Experimental Protocol: Synthesis of the Tetrahydroisoquinoline Intermediate for SAR407899

This protocol is adapted from established methodologies for the Pictet-Spengler reaction and is tailored for the specific reactants involved in the synthesis of the SAR407899 intermediate.

Materials:

-

2-(3,4-Dimethoxyphenyl)ethanamine

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-dimethoxyphenyl)ethanamine (1.0 equivalent) in anhydrous dichloromethane (approximately 0.1 M concentration).

-

Aldehyde Addition: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

-

Acid Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1.2 equivalents) dropwise. Causality Note: The acid catalyzes the formation of the iminium ion, which is the key electrophile for the cyclization. The reaction is performed at 0 °C to control the exothermic nature of the reaction and to potentially enhance diastereoselectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is basic. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tetrahydroisoquinoline intermediate.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation:

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) |

| 2-(3,4-Dimethoxyphenyl)ethanamine | 1.0 | 181.23 |

| This compound | 1.1 | 178.23 |

| Trifluoroacetic acid | 1.2 | 114.02 |

Expected Yield: Yields for Pictet-Spengler reactions can vary widely depending on the specific substrates and reaction conditions. Based on analogous reactions, a yield in the range of 60-80% can be anticipated.

Broader Applications and Future Directions

While the Pictet-Spengler reaction represents a significant application, the reactivity of this compound is not limited to this transformation. Its aldehyde functionality opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions that are central to medicinal chemistry.

Potential Synthetic Transformations:

-

Reductive Amination: The reaction of this compound with primary or secondary amines in the presence of a reducing agent, such as sodium triacetoxyborohydride, can provide access to a variety of substituted benzylamines. These motifs are prevalent in many pharmaceutical agents.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene with predictable stereochemistry. This transformation can be used to introduce vinyl groups or to construct larger carbon skeletons.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde provides access to secondary alcohols, which can serve as versatile intermediates for further functionalization.

-

Condensation Reactions: Aldol and Knoevenagel condensations with enolates or active methylene compounds, respectively, can be employed to construct more complex carbon frameworks.

Caption: Potential synthetic transformations of this compound in pharmaceutical synthesis.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique steric and electronic properties, conferred by the ortho-tert-butoxy group, allow for strategic applications in key bond-forming reactions. The successful use of this aldehyde in a Pictet-Spengler reaction to construct a key intermediate for the ROCK inhibitor SAR407899 highlights its importance in modern medicinal chemistry. The potential for its use in a variety of other transformations ensures that this compound will continue to be a relevant and enabling reagent for the synthesis of complex and biologically active molecules.

References

-

J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(24), 5943. [Link]

-

Löhn, M., Plettenburg, O., Ivashchenko, Y., Kannt, A., Hofmeister, A., Kadereit, D., ... & Ruetten, H. (2009). Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension, 54(3), 676-683. [Link]

-

Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Pictet-Spengler_reaction [chemeurope.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Scalable Pathway to 2-Tert-butoxybenzaldehyde for Pilot Plant Production

Abstract and Strategic Overview

2-Tert-butoxybenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its tert-butyl ether moiety serves as a robust protecting group for the phenolic hydroxyl, enabling selective downstream transformations. Transitioning the synthesis of this compound from the laboratory bench to a pilot plant environment presents significant challenges, including managing gaseous reagents, controlling reaction exotherms, ensuring regioselectivity, and implementing a scalable purification strategy. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a scientifically sound, safe, and efficient protocol. We will detail the O-alkylation of 2-hydroxybenzaldehyde with isobutene, a route selected for its atom economy and use of readily available starting materials. The causality behind each procedural step, critical process parameters, and necessary safety protocols are explained to ensure a self-validating and reproducible pilot-scale production.

Selected Synthetic Route: Reaction Scheme and Mechanistic Rationale

The chosen pathway involves the direct acid-catalyzed etherification of 2-hydroxybenzaldehyde (salicylaldehyde) with isobutene. This method is advantageous for large-scale operations over multi-step alternatives that may involve hazardous formylating agents or expensive catalysts.[1][2]

Reaction Scheme:

2-Hydroxybenzaldehyde reacts with Isobutene in the presence of an acid catalyst to yield this compound.

Mechanistic Justification:

The reaction proceeds via an acid-catalyzed electrophilic addition mechanism.

-

Carbocation Formation: The acid catalyst (e.g., sulfuric acid or an acidic resin) protonates isobutene, a readily available and inexpensive C4 feedstock, at the double bond. This generates the highly stable tert-butyl carbocation. The stability of this tertiary carbocation is a key driver for the reaction's success.

-

Nucleophilic Attack: The phenolic oxygen of 2-hydroxybenzaldehyde, acting as a nucleophile, attacks the electrophilic tert-butyl carbocation. This forms a protonated ether intermediate.

-

Deprotonation: A weak base (or the conjugate base of the acid catalyst) removes the proton from the oxygen atom, regenerating the catalyst and yielding the final product, this compound.

This route is deliberately chosen over aromatic formylation techniques like the Duff or Rieche reactions on tert-butoxybenzene because it avoids the potential for poor ortho-para regioselectivity and utilizes a more direct approach from a common starting material.[3][4]

Process Workflow Diagram

Caption: Figure 1: High-Level Synthesis Workflow

Pilot Plant Scale-Up: Materials and Protocol

This protocol is designed for a target batch size of approximately 9.8 kg of this compound, suitable for a 100 L glass-lined pilot reactor.

Materials and Equipment

| Item | Specification | Rationale |

| Reagents | ||

| 2-Hydroxybenzaldehyde | ≥99% Purity | High-purity starting material minimizes side products. |

| Dichloromethane (DCM) | Anhydrous Grade | Solvent provides good solubility and is easily removed. |

| Sulfuric Acid (H₂SO₄) | 98% Concentrated | Effective and economical acid catalyst. |

| Isobutene | ≥99% Purity, Lecture Bottle | Gaseous reactant; high purity prevents inert gas buildup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Used for quenching the acid catalyst and neutralization. |

| Brine | Saturated Aqueous NaCl | Aids in breaking emulsions during work-up. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent for the organic phase. |

| Equipment | ||

| Primary Reactor | 100 L Glass-Lined Steel Reactor | Provides chemical resistance and good heat transfer. |

| Condenser | Allihn or Graham type, with coolant at -10°C | To reflux solvent and prevent loss of volatile components. |

| Gas Inlet Tube | Sub-surface sparging tube | Ensures efficient dispersion of isobutene gas. |

| Temperature Control | Jacket with heating/cooling fluid circulation | Critical for managing reaction exotherm. |

| Pressure Gauge | Rated for 0-5 barg | To monitor reactor pressure during gas addition. |

| Scrubber System | Caustic (NaOH) Scrubber | To neutralize any unreacted isobutene and acidic off-gases. |

| Distillation Unit | Short-path distillation head, vacuum pump | For efficient purification of the final product at scale. |

Detailed Step-by-Step Protocol

A. Reactor Preparation and Charging

-

Inerting: Ensure the 100 L reactor is clean, dry, and leak-tested. Purge the vessel with nitrogen gas for at least 30 minutes to create an inert atmosphere.

-

Solvent and Substrate Charge: Charge the reactor with Dichloromethane (40 L). Begin agitation at 100-150 RPM.

-

Add 2-hydroxybenzaldehyde (7.0 kg, 57.32 mol) to the reactor. Stir until fully dissolved.

-

Initial Cooling: Cool the reactor contents to 5-10°C using the jacket cooling system.

B. Catalysis and Reaction Execution 5. Catalyst Addition: Slowly, over 20-30 minutes, add concentrated sulfuric acid (350 mL, ~6.6 mol) via a pressure-equalizing dropping funnel. Causality: Slow addition is crucial to control the initial exotherm from the acid's dissolution and protonation of the substrate. Maintain the internal temperature below 15°C. 6. Isobutene Feed: Begin bubbling isobutene gas (4.8 kg, 85.55 mol, ~1.5 eq) through the sub-surface sparge tube. The feed rate should be controlled to maintain the internal temperature between 15-20°C. Causality: This temperature range provides a sufficient reaction rate without promoting side reactions. The exothermic nature of the alkylation requires active cooling. The total addition time is expected to be 4-6 hours. 7. Reaction Monitoring: After the isobutene addition is complete, allow the reaction to stir at 20°C for an additional 2-3 hours. Monitor the reaction progress by taking samples every hour for GC analysis (see Section 5.1). The reaction is considered complete when <2% of the 2-hydroxybenzaldehyde remains.

C. Work-up and Isolation 8. Quenching: Once the reaction is complete, cool the mixture to 0-5°C. Slowly add 20 L of chilled water to the reactor. Then, carefully add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is 7-8. Causality: This neutralizes the sulfuric acid catalyst, stopping the reaction. Slow addition and pre-chilling are vital to control the exotherm from the acid-base neutralization. 9. Phase Separation: Stop agitation and allow the layers to separate for 30 minutes. Drain the lower organic (DCM) layer into a separate, clean vessel. 10. Extraction: Extract the remaining aqueous layer with DCM (1 x 10 L). Combine this with the primary organic layer. 11. Washing: Wash the combined organic layers sequentially with water (1 x 15 L) and then saturated brine (1 x 15 L). Causality: The brine wash helps to remove residual water and break any emulsions, leading to a cleaner separation. 12. Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and transfer to a rotary evaporator or back to the cleaned primary reactor for solvent distillation at atmospheric pressure (bath temperature < 50°C).

D. Purification 13. Vacuum Distillation: Purify the resulting crude oil by vacuum distillation. This is the most effective method for achieving high purity on a pilot scale, avoiding the complexities of large-scale chromatography.[5]

- Collect the fraction boiling at approximately 85-90°C at 1 mmHg.

- Expected Yield: ~8.8 - 9.8 kg (86-96% yield).

Process Safety and Hazard Analysis

Scaling up this synthesis requires a stringent focus on safety due to the nature of the reagents and the reaction itself.

| Hazard Identification | Risk Assessment | Mitigation Strategy |

| Isobutene | Highly flammable gas. Can form explosive mixtures with air. | - Conduct reaction under a nitrogen atmosphere.- Ensure all equipment is properly grounded to prevent static discharge.- Use a closed-system for gas delivery.- Vent reactor off-gas through a caustic scrubber. |

| Sulfuric Acid | Highly corrosive. Causes severe burns. Reacts exothermically with water. | - Use appropriate PPE: acid-resistant gloves, face shield, and apron.- Add acid slowly to the reaction mixture.- Have an acid spill kit and safety shower readily available. |

| Dichloromethane | Volatile and suspected carcinogen. | - Handle in a well-ventilated area or closed system.- Use appropriate respiratory protection if exposure is likely.- Cool condenser to -10°C or below to minimize solvent loss. |

| Reaction Exotherm | The alkylation and neutralization steps are exothermic. A runaway reaction could lead to over-pressurization. | - Maintain strict temperature control with an efficient cooling system.- Ensure slow, controlled addition of reagents.- Equip the reactor with a pressure relief valve and a rupture disc. |

Analytical Quality Control

Robust analytical methods are essential for monitoring reaction progress and ensuring the final product meets specifications.[6][7]

In-Process Control (IPC): Gas Chromatography (GC)

-

Purpose: To monitor the disappearance of 2-hydroxybenzaldehyde.

-

Method:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

-

Injector Temp: 250°C.

-

Detector (FID) Temp: 280°C.

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 20°C/min.

-

Expected Retention Times: 2-hydroxybenzaldehyde (~5.5 min), this compound (~7.0 min).

-

Final Product Specifications

| Parameter | Specification | Test Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Purity (by GC) | ≥ 98.5% | GC (as per Sec 5.1) |

| Identity (by ¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

Overall Pilot Production Flow Diagram

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzaldehyde derivative synthesis by formylation [organic-chemistry.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. (1993) | A. P. Yakubov | 2 Citations [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Tert-butoxybenzaldehyde

Welcome to the technical support center for the synthesis of 2-Tert-butoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and optimization strategies. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in this synthesis, ensuring higher yields and purity.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable building block in organic synthesis, prized for its role in the construction of complex molecules. The introduction of the sterically bulky tert-butoxy group at the ortho position of the benzaldehyde presents unique synthetic challenges. This guide will focus on the most common synthetic strategies and the potential pitfalls associated with them. We will explore two primary pathways:

-

Williamson Ether Synthesis: Starting from salicylaldehyde and introducing the tert-butyl group.

-

Ortho-Formylation: Starting with 2-tert-butylphenol and adding the aldehyde functionality.

Each pathway has its own set of challenges, from competing side reactions to purification difficulties. This resource provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Williamson Ether Synthesis Route

This approach involves the O-alkylation of salicylaldehyde with a tert-butylating agent. While seemingly straightforward, the steric hindrance of the tertiary alkyl group can lead to low yields.

Question 1: I am getting a very low yield of this compound when reacting salicylaldehyde with tert-butyl bromide. What is the likely cause and how can I improve it?

Answer:

Low yields in this Williamson ether synthesis are most commonly due to the competing E2 elimination reaction of the tert-butyl bromide, which is a tertiary alkyl halide. The phenoxide ion formed from salicylaldehyde can act as a base, abstracting a proton from the tert-butyl bromide to form isobutylene gas, rather than acting as a nucleophile to form the desired ether.

Causality Explained: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance. Tertiary alkyl halides are poor substrates for S(_N)2 reactions due to the steric bulk around the electrophilic carbon, making it difficult for the nucleophile to attack.[1] Consequently, the basic nature of the phenoxide favors the E2 elimination pathway.

Troubleshooting and Optimization Strategies:

-

Choice of Tert-butylating Agent: Instead of tert-butyl bromide, consider using a reagent that favors substitution over elimination. Tert-butyl carbonate ((Boc)(_2)O) in the presence of a catalyst or tert-butyl alcohol under acidic conditions (though this may affect the aldehyde) are potential alternatives. A Mitsunobu reaction with tert-butyl alcohol could also be explored, although this introduces other reagents and potential side reactions.

-

Reaction Conditions:

-

Base: Use a non-nucleophilic, sterically hindered base to deprotonate the salicylaldehyde. Potassium carbonate (K(_2)CO(_3)) is a common choice. Stronger bases like sodium hydride (NaH) can be used but may increase the rate of elimination.

-

Solvent: Employ a polar apathetic solvent like DMF or acetonitrile to favor the S(_N)2 reaction.

-

Temperature: Keep the reaction temperature as low as possible to disfavor the elimination reaction, which typically has a higher activation energy than substitution.

-

Experimental Protocol: Modified Williamson Ether Synthesis

-

To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add di-tert-butyl dicarbonate ((Boc)(_2)O) (1.2 eq) and a catalytic amount of a suitable Lewis acid (e.g., Mg(ClO(_4))(_2)).

-

Monitor the reaction by TLC. The reaction may require gentle heating (40-50 °C) to proceed.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Standard Williamson | Modified Approach | Rationale |

| Tert-butylating Agent | Tert-butyl bromide | Di-tert-butyl dicarbonate | Minimizes E2 elimination |

| Base | K(_2)CO(_3) or NaH | K(_2)CO(_3) | Mild base to form the phenoxide |

| Solvent | DMF or Acetonitrile | DMF | Polar aprotic, favors S(_N)2 |

| Temperature | Varies, often elevated | Room temp to 50°C | Lower temp disfavors elimination |

Question 2: I am observing multiple spots on my TLC plate, even after optimizing for O-alkylation. What are the possible side products?

Answer:

Besides the unreacted starting material and the desired product, you may be observing C-alkylation products. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) or at the ortho and para positions of the aromatic ring (C-alkylation).

Troubleshooting:

-

Solvent Choice: Polar aprotic solvents like DMF generally favor O-alkylation over C-alkylation.

-

Counter-ion: The choice of the cation can influence the O/C alkylation ratio. Potassium salts often give higher O-alkylation selectivity than sodium salts.

-

Purification: Careful column chromatography should allow for the separation of the desired O-alkylated product from the C-alkylated isomers.

Section 2: Ortho-Formylation Route

This strategy begins with 2-tert-butylphenol and introduces the aldehyde group at the ortho position. The primary challenges here are the regioselectivity of the formylation and the often low yields of these reactions.

Question 3: I am attempting a Duff reaction on 2-tert-butylphenol, but the yield of this compound is very low. How can I improve this?

Answer:

The Duff reaction, which uses hexamine (hexamethylenetetramine) as the formylating agent, is known for its often modest yields, especially with sterically hindered phenols. The bulky tert-butyl group at the ortho position can impede the approach of the electrophilic species.

Causality Explained: The Duff reaction proceeds through a complex mechanism involving the formation of an iminium ion from hexamine, which then acts as the electrophile in an electrophilic aromatic substitution.[2][3][4] The steric hindrance from the adjacent tert-butyl group can significantly slow down this substitution step, leading to low conversion and the formation of byproducts.

Troubleshooting and Optimization Strategies:

-

Reaction Conditions:

-

Acid Catalyst: The reaction is typically carried out in acidic media. Glacial acetic acid or a mixture of glycerol and boric acid are common. Trifluoroacetic acid can also be used and may improve yields in some cases.

-

Temperature: The Duff reaction often requires heating (100-160 °C). Optimization of the temperature is crucial; too low, and the reaction will be slow, too high, and decomposition or side reactions may occur.

-

-

Modified Duff Reaction: Recent studies have shown that the addition of silyl chlorides, such as trimethylsilyl chloride, can improve the yield of the Duff reaction for some substrates.[2]

Experimental Protocol: Modified Duff Reaction

-

In a round-bottom flask, combine 2-tert-butylphenol (1.0 eq) and hexamine (2.0 eq) in glacial acetic acid.

-

Add trimethylsilyl chloride (1.1 eq) dropwise.

-

Heat the mixture to reflux (around 120-130 °C) for 3-5 hours.

-

Monitor the reaction by TLC.

-

After cooling, hydrolyze the reaction mixture by adding aqueous acid (e.g., 2M HCl) and heating for a short period.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Question 4: Would the Reimer-Tiemann reaction be a better choice for formylating 2-tert-butylphenol?

Answer:

The Reimer-Tiemann reaction, which uses chloroform and a strong base, is another classic method for ortho-formylation of phenols.[5][6][7][8][9] However, for a sterically hindered substrate like 2-tert-butylphenol, it may also suffer from low yields. The reactive intermediate, dichlorocarbene, is highly reactive but also subject to steric hindrance.

Potential Issues with Reimer-Tiemann:

-

Low Yield: The bulky tert-butyl group can hinder the approach of the dichlorocarbene to the ortho position.

-

Para-product formation: While ortho-formylation is generally favored due to coordination of the phenoxide with the carbene, some para-product may be formed.

-

Harsh Conditions: The use of strong base and chloroform can lead to side reactions and decomposition of sensitive substrates.

Recommendation: Between the Duff and Reimer-Tiemann reactions for this specific substrate, a modified Duff reaction may offer a more promising route to higher yields. However, small-scale trials of both methods are recommended to determine the optimal approach for your specific setup.

General Troubleshooting

Question 5: I have successfully synthesized the crude this compound, but I am having trouble with purification. What are the best practices?

Answer:

Purification of aldehydes can be challenging due to their susceptibility to oxidation to the corresponding carboxylic acid.

Purification Strategies:

-

Column Chromatography: This is the most common method for purifying aldehydes.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is recommended. Start with a low polarity eluent and gradually increase the polarity to elute the product.

-

-

Bisulfite Adduct Formation: If the aldehyde is particularly difficult to purify, you can form the water-soluble bisulfite adduct.

-

Stir the crude product with a saturated solution of sodium bisulfite.

-

The aldehyde will form a solid adduct or dissolve in the aqueous layer.

-

Wash the mixture with an organic solvent to remove non-aldehydic impurities.

-

Regenerate the pure aldehyde by adding a base (e.g., sodium carbonate solution) to the aqueous layer and extracting the aldehyde with an organic solvent.[10]

-

-

Storage: Pure this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prevent oxidation.

dot

Caption: Purification workflow for this compound.

Synthetic Route Overview

dot

Caption: Overview of synthetic routes to this compound.

References

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. (2012). ResearchGate. [Link]

- Process for producing p- or m-tert-butoxybenzaldehyde.

-

Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Semantic Scholar. [Link]

- Process for 3,5-di-tert-butylsalicylaldehyde.

-

This compound. PubChem. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Process for the purification of benzaldehyde.

-

Alkylation of Salicylic Acids. Andrew David Feilden. [Link]

-

Reimer Tiemann Reaction. YouTube. [Link]

-

The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

-

Williamson Ether Synthesis. YouTube. [Link]

-

The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. ResearchGate. [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journals. [Link]

-

Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]

-

Reimer Tiemann Reaction. Khan Academy. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

- Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

-

Duff reaction. Wikipedia. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

-

The Williamson ether synthesis involves the displacement of an al... Pearson+. [Link]

-

Duff Reaction. Name Reactions in Organic Synthesis. [Link]

-

2-Butoxybenzaldehyde. PubChem. [Link]

-

Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]

-

Reimer Tiemann Reaction - Alcohols, Phenols and Ethers - Chemistry Class 12. YouTube. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. byjus.com [byjus.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Navigating the Challenges of 2-Tert-butoxybenzaldehyde: A Technical Support Guide

Welcome to our dedicated technical support center for navigating the complexities of reactions involving 2-tert-butoxybenzaldehyde. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in their synthetic endeavors with this sterically hindered aromatic aldehyde. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.

I. Understanding the Culprit: The Ortho-Tert-butoxy Group

The primary challenge in reactions with this compound stems from the steric bulk of the ortho-tert-butoxy group. This substituent significantly hinders the approach of nucleophiles to the aldehyde's carbonyl carbon, thereby reducing reaction rates and leading to lower conversions compared to less substituted benzaldehydes. Furthermore, the tert-butoxy group is an electron-donating group, which slightly deactivates the aldehyde towards nucleophilic attack by increasing the electron density on the carbonyl carbon.

Below is a diagram illustrating the steric hindrance posed by the ortho-tert-butoxy group.

Caption: Steric hindrance around the carbonyl group of this compound.

II. Troubleshooting Guide: Low Conversion in Common Reactions

This section addresses specific issues of low conversion in a question-and-answer format, providing detailed troubleshooting steps and the scientific rationale behind them.

A. Wittig Reaction

Question 1: My Wittig reaction with this compound is giving very low yields of the desired alkene. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in Wittig reactions with this compound are a common issue, primarily due to the aforementioned steric hindrance. Here’s a systematic approach to troubleshoot this problem:

1. Choice of Base and Ylide Formation:

-

Insight: The formation of the phosphorus ylide is a critical step. Incomplete ylide formation will directly lead to low product yield. The acidity of the phosphonium salt and the strength of the base are key factors.

-

Troubleshooting Steps:

-

Use a Stronger Base: If you are using a relatively weak base like sodium methoxide or ethoxide, consider switching to a stronger, non-nucleophilic base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). Stronger bases ensure complete deprotonation of the phosphonium salt to form the ylide.

-

Anhydrous Conditions: Ensure strictly anhydrous conditions during ylide formation and the subsequent reaction. Water will quench the strong base and the ylide.

-

Monitor Ylide Formation: The characteristic deep color (often orange, red, or deep purple) of the ylide is a good visual indicator of its formation. If the color does not develop, it's a sign of a problem with the base or solvent.

-

2. Reaction Temperature and Time:

-

Insight: The sterically hindered nature of this compound requires more forcing conditions to overcome the activation energy barrier for the nucleophilic attack of the ylide.

-

Troubleshooting Steps:

-

Increase Reaction Temperature: While ylide formation is often performed at low temperatures (0 °C to room temperature), the subsequent reaction with the aldehyde may require elevated temperatures. Refluxing in a suitable solvent like tetrahydrofuran (THF) or toluene can significantly improve the yield.

-

Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Due to the slow reaction rate, extended reaction times (24-48 hours) may be necessary.

-

3. Alternative Olefination Methods:

-

Insight: If the standard Wittig reaction fails to provide satisfactory yields, alternative olefination methods that are more tolerant of steric hindrance should be considered.

-

Troubleshooting Steps:

-

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate ester, is often more successful for sterically hindered aldehydes. The phosphonate carbanion is more nucleophilic and less sterically demanding than the corresponding Wittig ylide.

-

Peterson Olefination: This reaction involves the use of α-silyl carbanions. While it can be effective, it requires careful control of reaction conditions.

-

Experimental Protocol: Optimized Wittig Reaction for this compound

| Parameter | Recommendation | Rationale |

| Phosphonium Salt | Dry thoroughly under vacuum before use. | Moisture can interfere with ylide formation. |

| Base | n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) | Ensures complete ylide formation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the reagents. |

| Ylide Formation | Add base dropwise to a suspension of the phosphonium salt in THF at 0 °C, then warm to room temperature for 1-2 hours. | Controlled addition prevents side reactions. |

| Aldehyde Addition | Add a solution of this compound in THF to the ylide solution at 0 °C, then slowly warm to room temperature and reflux if necessary. | Slow addition and gradual warming improve control and yield. |

| Reaction Monitoring | TLC (e.g., 9:1 Hexane:Ethyl Acetate) | Track the consumption of the aldehyde. |

| Workup | Quench with saturated aqueous ammonium chloride. | Neutralizes the reaction mixture. |

B. Grignard Reaction

Question 2: I am observing low conversion and the formation of side products in the Grignard reaction with this compound. How can I optimize this reaction?

Answer:

Grignard reactions with this compound are challenging due to both steric hindrance and the potential for side reactions. Here’s how to address these issues:

1. Grignard Reagent Quality and Stoichiometry:

-

Insight: The quality of the Grignard reagent is paramount. Old or poorly prepared Grignard reagents can contain magnesium halides and other impurities that reduce their reactivity.

-

Troubleshooting Steps:

-

Use Freshly Prepared Grignard Reagent: Whenever possible, prepare the Grignard reagent immediately before use.

-

Titrate the Grignard Reagent: To ensure accurate stoichiometry, titrate the Grignard reagent before the reaction. This is crucial for reproducibility.

-

Use an Excess of Grignard Reagent: Employing a slight excess (1.2-1.5 equivalents) of the Grignard reagent can help drive the reaction to completion.

-

2. Reaction Conditions to Mitigate Steric Hindrance:

-

Insight: As with the Wittig reaction, overcoming the steric barrier is key to achieving good conversion.

-

Troubleshooting Steps:

-

Elevated Temperature: Perform the reaction at a higher temperature, such as refluxing in THF.

-

Use of a Co-solvent: Adding a higher-boiling solvent like toluene can allow for higher reaction temperatures.

-

Lewis Acid Catalysis: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can activate the aldehyde towards nucleophilic attack. This is known as the Luche reduction condition and is highly effective for hindered carbonyls.

-

3. Potential Side Reactions:

-

Insight: The tert-butoxy group can be susceptible to cleavage under certain conditions, and enolization of the aldehyde is another possibility, though less likely for benzaldehyde derivatives.

-

Troubleshooting Steps:

-

Deprotection: While the tert-butoxy group is generally stable to Grignard reagents, prolonged reaction times at high temperatures, especially in the presence of impurities, could lead to some deprotection. If you observe the formation of 2-hydroxybenzyl alcohol derivatives, consider milder reaction conditions or a shorter reaction time.

-

Reduction: Some Grignard reagents, particularly those with beta-hydrogens (e.g., isopropylmagnesium bromide), can act as reducing agents, converting the aldehyde to the corresponding alcohol. Using a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) can circumvent this issue.

-

Optimized Grignard Reaction Protocol with CeCl₃

Caption: Workflow for an optimized Grignard reaction with this compound.

III. Frequently Asked Questions (FAQs)

Q1: Is the tert-butoxy group on this compound stable to acidic conditions?

A1: The tert-butoxy group is an acid-labile protecting group. It is generally stable to mild acidic conditions used during aqueous workup, but it will be cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) to yield 2-hydroxybenzaldehyde. Care should be taken during purification steps like column chromatography to use neutral or slightly basic conditions if the tert-butoxy group needs to be retained.

Q2: Can I purify this compound by distillation?

A2: Yes, this compound is a liquid at room temperature and can be purified by vacuum distillation. This is an effective method for removing non-volatile impurities. Ensure the distillation is performed under reduced pressure to avoid thermal decomposition.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Standard laboratory safety precautions should be followed. It is advisable to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Q4: What is the expected ¹H NMR chemical shift for the aldehyde proton of this compound?

A4: The aldehyde proton typically appears as a singlet in the range of δ 9.8-10.5 ppm in the ¹H NMR spectrum (in CDCl₃). The exact chemical shift can vary slightly depending on the solvent and concentration.

IV. References

-

Wittig Reaction Mechanisms: For a detailed discussion on the mechanism of the Wittig reaction, see: Vedejs, E.; Meier, G. P.; Snoble, K. A. J. J. Am. Chem. Soc.1981 , 103 (10), 2823–2831. [Link]

-

Horner-Wadsworth-Emmons Reaction Review: For a comprehensive review of the HWE reaction, see: Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89 (4), 863–927. [Link]

-

Luche Reduction Conditions: For the use of cerium(III) chloride in Grignard reactions, see: Luche, J.-L. J. Am. Chem. Soc.1978 , 100 (7), 2226–2227. [Link]

-

Stability of Tert-butyl Ethers: For a general overview of the stability of tert-butyl ethers as protecting groups, see: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

-

Purification of Aldehydes: For general techniques on the purification of organic compounds, including aldehydes, see: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann, 2017. [Link]

Impact of base strength on Williamson ether synthesis of 2-Tert-butoxybenzaldehyde

Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on the preparation of 2-tert-butoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging reaction. Here, we dissect the critical role of base strength and other reaction parameters to empower you with the knowledge to troubleshoot and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis and why is it used for preparing this compound?

The Williamson ether synthesis is a fundamental organic reaction used to form an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In the context of this compound synthesis, this typically involves the reaction of a salicylaldehyde derivative (or a protected form) with a tert-butyl halide. The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1][2] This method is valued for its versatility in creating both symmetrical and asymmetrical ethers.[1]

Q2: How does the strength of the base impact the synthesis of this compound?

The choice of base is paramount as it is responsible for deprotonating the hydroxyl group of the starting phenol (e.g., salicylaldehyde) to generate the nucleophilic phenoxide. The pKa of a typical phenol is around 10.[3]

-

Strong Bases (e.g., NaH, KH): Bases like sodium hydride (NaH) or potassium hydride (KH) are very effective for deprotonating alcohols and phenols because their conjugate acids (H(_2)) have a very high pKa (around 35).[4] This ensures a complete and irreversible deprotonation, driving the reaction towards the formation of the phenoxide.[3][4] Stronger bases can be particularly useful when dealing with less acidic phenols or to ensure the reaction goes to completion.[3]

-

Weaker Bases (e.g., K(_2)CO(_3), NaOH): While weaker bases like potassium carbonate or sodium hydroxide can be used, their effectiveness depends on the acidity of the phenol.[1][5] For a phenol with a pKa of 10, a hydroxide (the conjugate base of water, pKa ~15.7) is generally strong enough to achieve significant deprotonation.[3] However, the equilibrium might not completely favor the phenoxide, potentially leading to lower yields or slower reaction rates compared to using a stronger base. Mild bases can sometimes be advantageous in minimizing side reactions.[5]

Q3: What are the potential side reactions, and how does base selection influence them?

The primary competing reaction in the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkylating agent.[1] The choice of base can significantly influence the extent of this side reaction.[1]

-

Elimination: When using a sterically hindered alkyl halide like tert-butyl bromide, the alkoxide can act as a base and abstract a proton from the alkyl halide, leading to the formation of an alkene (isobutylene in this case) instead of the desired ether. Strong, bulky bases can favor this elimination pathway.[3][6]

-

Ring Alkylation: Aryloxide ions, like the phenoxide intermediate in this synthesis, are ambident nucleophiles. This means they can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts. The choice of solvent and counter-ion can influence the O/C alkylation ratio.

Q4: What is the optimal combination of reactants for synthesizing a sterically hindered ether like this compound?

The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance at the electrophilic carbon.[1][4] Therefore, to synthesize this compound, the ideal approach is to use salicylaldehyde (or a protected derivative) to form the phenoxide nucleophile and a tert-butyl halide as the electrophile. Attempting the synthesis with a tert-butoxide and a 2-halobenzaldehyde would not be effective because S(_N)2 reactions do not occur at sp

Troubleshooting Guide

This section addresses common issues encountered during the Williamson ether synthesis of this compound and provides systematic solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

-

Incomplete Deprotonation:

-

Diagnosis: The starting phenolic material is largely unreacted.

-

Solution: Switch to a stronger base. If you are using a carbonate or hydroxide, consider using sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the phenoxide nucleophile.[3][4] Ensure the base is fresh and has not been deactivated by moisture.

-

-

Poor Nucleophilicity of the Phenoxide:

-

Diagnosis: The reaction stalls even with a strong base.

-

Solution: The choice of solvent can significantly impact the nucleophilicity of the alkoxide. Protic solvents can solvate the nucleophile, reducing its reactivity.[1][7] Switching to a polar aprotic solvent like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) can enhance the reaction rate.[1][8]

-

-

Side Reactions Dominating:

-

Diagnosis: Significant formation of byproducts is observed (e.g., by TLC or GC-MS analysis).

-

Solution: If elimination is the primary side reaction, consider using a less hindered alkylating agent if the structure allows. If not, optimizing the reaction temperature is crucial. Lowering the temperature can favor the S(_N)2 reaction over elimination.[5] One strategy is to use a stronger base at a lower temperature or a milder base at a higher temperature.[5]

-

Problem 2: Formation of Elimination Byproduct (Isobutylene)

Possible Causes & Solutions:

-

Steric Hindrance:

-

Diagnosis: The tert-butyl group is highly susceptible to elimination.

-